REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:4][O:5][C:6]([C:8]1[CH:9]=[C:10]([S:14](Cl)(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1)=[O:7])[CH3:2].C(#[N:24])C.N>O>[CH2:1]([CH:3]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:4][O:5][C:6]([C:8]1[CH:9]=[C:10]([S:14]([NH2:24])(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1)=[O:7])[CH3:2]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
460 g
|
Type
|
reactant
|
Smiles
|
C(C)C(COC(=O)C=1C=C(C=CC1)S(=O)(=O)Cl)CCCC
|
Name
|
|
Quantity
|
0.7 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
common salt
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 1.0 L of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with 0.5 L of diluted hydrochloric acid and 0.5 L of saturated brine
|
Type
|
CUSTOM
|
Details
|
The active carbon was removed with Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
0.6 L of hexane was added
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC(=O)C=1C=C(C=CC1)S(=O)(=O)N)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.08 mol | |
AMOUNT: MASS | 338 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |